L-Mabuterol hydrochloride

β2-Adrenergic Agonist Bronchodilation Oral Bioavailability

Researchers requiring enantiopure β2-agonists for oral efficacy models face limited access to well-characterized single enantiomers. L-Mabuterol hydrochloride (CAS 95656-55-6) resolves this with ≥98% purity and quantifiable superiority over racemic mixtures: • 33% higher systemic exposure (AUC 5,939 vs. 4,446 ng·h/mL) and 50% longer half-life (14.5 vs. 9.6 h) than the S-enantiomer • 26-102× higher oral potency vs. isoprenaline and salbutamol • 7.4× greater bronchial selectivity over cardiac tissue vs. salbutamol Supplied with full analytical documentation. Ideal for oral gavage PK/PD studies and enantioselective metabolism investigations.

Molecular Formula C13H19Cl2F3N2O
Molecular Weight 347.20 g/mol
CAS No. 95656-55-6
Cat. No. B1674965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mabuterol hydrochloride
CAS95656-55-6
SynonymsL-Mabuterol hydrochloride;  Mabuterol monohydrochloride, L-; 
Molecular FormulaC13H19Cl2F3N2O
Molecular Weight347.20 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-]
InChIInChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1
InChIKeyMMCDXJOMPMIKGP-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Mabuterol Hydrochloride: Chiral β2-Agonist


L-Mabuterol hydrochloride is the R-enantiomer of mabuterol, a selective, long-acting β2-adrenergic receptor (ADRB2) agonist in the phenyl-ethanolamine class [1]. It stimulates adenylyl cyclase activity and promotes bronchodilation [1]. Unlike the racemic mixture, this enantiomerically pure form (CAS 95656-55-6) offers a distinct pharmacological profile, including enhanced potency and a longer half-life compared to its S-isomer [1].

L-Mabuterol Hydrochloride: Not a Generic Substitute


Substituting L-mabuterol hydrochloride with racemic mabuterol or other β2-agonists like salbutamol or procaterol is not scientifically equivalent due to significant differences in oral potency, duration of action, and β2/β1 selectivity. The R-enantiomer demonstrates superior pharmacokinetic properties, including a 33% higher systemic exposure (AUC) and a 50% longer half-life compared to the S-enantiomer, leading to distinct in vivo outcomes [1]. Furthermore, mabuterol exhibits a unique cardiovascular safety profile, being approximately 7.4 times more selective for bronchial tissue over cardiac tissue than salbutamol [2]. These quantifiable differences preclude simple one-to-one substitution in research and development.

L-Mabuterol Hydrochloride: Comparative Evidence


Superior Oral Bronchodilation

In a conscious guinea pig model of experimental asthma, mabuterol demonstrated a 26- to 102-fold higher oral potency in inhibiting bronchoconstriction compared to the reference bronchodilators isoprenaline and salbutamol [1].

β2-Adrenergic Agonist Bronchodilation Oral Bioavailability

Enhanced Bronchial Selectivity

The selectivity ratio for bronchial muscle versus cardiac muscle was calculated in conscious guinea pigs. Mabuterol was found to be approximately 7.4 times more selective for the bronchial muscle compared to salbutamol [1].

β2-Selectivity Cardiovascular Safety Therapeutic Index

Enantioselective Pharmacokinetics

In rats, the R-enantiomer of mabuterol (L-mabuterol) exhibited a 33.6% higher area under the curve (AUC) and a 51% longer half-life compared to the S-enantiomer after oral administration of the racemate [1].

Enantioselective Pharmacokinetics Chiral Purity AUC

Clinical Efficacy vs. Procaterol

In a randomized, double-blind, multicenter trial of 240 patients with bronchial asthma, mabuterol hydrochloride demonstrated comparable efficacy and safety to procaterol hydrochloride. The symptom/sign comprehensive effective rate was 86.67% for mabuterol versus 82.73% for procaterol, with no statistically significant difference (P>0.05) [1].

Clinical Trial Bronchial Asthma Procaterol

Extended Half-Life in Humans

A single oral dose pharmacokinetic study in healthy human volunteers revealed that mabuterol has a long elimination half-life of 19.5 hours [1] and 20-30 hours [2], supporting a once- or twice-daily dosing regimen. This is notably longer than the typical 4-6 hour half-life of salbutamol [3].

Pharmacokinetics Human PK Half-Life

L-Mabuterol Hydrochloride: Research and Industrial Applications


β2-Adrenoceptor Function in Respiratory Models

L-Mabuterol hydrochloride is an ideal tool compound for in vivo studies of airway function in conscious animal models (e.g., guinea pig asthma). Its 26- to 102-fold higher oral potency compared to isoprenaline and salbutamol [1] allows for effective bronchodilation via oral gavage, a key differentiator for studies focused on oral drug efficacy.

Enantioselective Pharmacokinetics and Chiral Pharmacology

The significant difference in AUC (5,939 vs. 4,446 ng·h/mL) and half-life (14.5 vs. 9.6 hours) between the R- and S-enantiomers of mabuterol [1] makes L-mabuterol hydrochloride a valuable probe for investigating enantioselective drug metabolism, distribution, and the resulting impact on in vivo pharmacodynamics.

Clinical Bioequivalence and Comparative Efficacy

L-Mabuterol hydrochloride can serve as a reference standard in clinical trials designed to evaluate new β2-agonists or generic formulations. Its demonstrated comparable efficacy (86.67% effective rate) and safety profile to procaterol in a multicenter trial [1] provides a robust clinical benchmark for comparison in the treatment of mild to moderate bronchial asthma.

Sustained-Release Oral Therapeutics

The compound's exceptionally long human plasma half-life of 19.5-30 hours [1][2] supports its use as a lead compound or positive control in the development of novel oral therapies for COPD or asthma, where once-daily dosing and sustained bronchodilation are highly desirable.

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